molecular formula C16H15BrClNO3 B6081846 2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide

2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No. B6081846
M. Wt: 384.6 g/mol
InChI Key: NXVOPCPPUJRQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound that is commonly referred to as "BMPA". It is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The exact mechanism of action of BMPA is not fully understood, but it is believed to involve the inhibition of cell growth and proliferation. BMPA has been shown to inhibit the activity of several enzymes involved in cell growth and division, including cyclin-dependent kinases and histone deacetylases.
Biochemical and Physiological Effects:
BMPA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, BMPA has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to modulate the activity of several neurotransmitters, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMPA for lab experiments is its high purity and stability. This makes it an ideal compound for use in a variety of research applications. However, one limitation of BMPA is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving BMPA. One area of research involves the development of BMPA as a potential anti-cancer agent. Further studies are needed to determine the optimal dosage and administration method for BMPA in order to maximize its anti-cancer effects. Other potential areas of research include the development of BMPA as a potential treatment for neurological disorders, and the exploration of its anti-inflammatory and anti-oxidant properties for the treatment of other diseases.
In conclusion, BMPA is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. Its anti-cancer properties, anti-inflammatory and anti-oxidant effects, and potential for the treatment of neurological disorders make it a promising candidate for further research. While there are limitations to its use in lab experiments, the high purity and stability of BMPA make it an ideal compound for a variety of research applications.

Synthesis Methods

The synthesis of BMPA involves several steps, including the reaction of 3-chloro-4-methoxyaniline with 2-(4-bromo-3-methylphenoxy)acetyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to yield BMPA in a high yield and purity.

Scientific Research Applications

BMPA has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research involves the development of BMPA as a potential anti-cancer agent. Studies have shown that BMPA can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.

properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO3/c1-10-7-12(4-5-13(10)17)22-9-16(20)19-11-3-6-15(21-2)14(18)8-11/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVOPCPPUJRQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)OC)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.